![molecular formula C17H20N4O3 B2480191 N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2310017-26-4](/img/structure/B2480191.png)
N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine
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Overview
Description
N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, an azetidine ring, and a benzoyl group, which contribute to its diverse reactivity and functionality.
Preparation Methods
The synthesis of N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the azetidine ring, the introduction of the benzoyl group, and the attachment of the pyrimidine moiety. Common synthetic routes may include:
Formation of Azetidine Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced through acylation reactions using benzoyl chloride or similar reagents.
Attachment of Pyrimidine Moiety: The final step involves coupling the azetidine intermediate with a pyrimidine derivative, often using coupling agents and catalysts to facilitate the reaction.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or pyrimidine rings are replaced with other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine can be compared with other similar compounds, such as:
N-{1-[4-(2-hydroxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine: This compound features a hydroxyethoxy group instead of a methoxyethoxy group, which may affect its reactivity and biological activity.
N-{1-[4-(2-ethoxyethoxy)benzoyl]azetidin-3-yl}pyrimidin-2-amine: The ethoxyethoxy group in this compound may lead to different chemical and biological properties compared to the methoxyethoxy group.
Properties
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-9-10-24-15-5-3-13(4-6-15)16(22)21-11-14(12-21)20-17-18-7-2-8-19-17/h2-8,14H,9-12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQOHWWWXVZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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